1,3-Thiazol-2-ylmethanol

Description

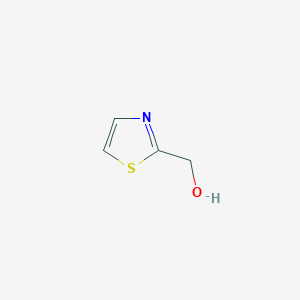

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-4-5-1-2-7-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHDLNXNYPLBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383585 | |

| Record name | 1,3-Thiazol-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14542-12-2 | |

| Record name | 1,3-Thiazol-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazol-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1,3 Thiazol 2 Ylmethanol

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring

While the aromaticity of the thiazole ring lends it considerable stability, ring-opening can be induced under specific, often harsh, conditions.

Reductive Cleavage : Treatment with reducing agents like Raney nickel can lead to the desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com

Base-Induced Opening : In certain activated systems, such as 5-nitrothiazole, strong bases like sodium methoxide (B1231860) can cause rapid decomposition through ring-opening. sciepub.com Ring fission can also occur under the influence of strong bases in general. firsthope.co.in

Cycloaddition Reactions : Thiazoles can participate in cycloaddition reactions, though typically requiring high temperatures due to the stability of the aromatic ring. For instance, a Diels-Alder reaction with an alkyne can lead to the formation of a pyridine (B92270) derivative following the extrusion of the sulfur atom. wikipedia.org

Substitution reactions on the thiazole ring of 1,3-Thiazol-2-ylmethanol are governed by the inherent electronic properties of the nucleus.

Electrophilic Substitution : Due to the deactivating effect of the protonated nitrogen atom in the strongly acidic media typically required for these reactions, electrophilic substitution on thiazole is challenging. actachemscand.org However, when it does occur, the C5 position is the preferred site of attack for electrophiles. pharmaguideline.comfirsthope.co.in If the C5 position is already occupied, electrophilic attack at other positions is unlikely. pharmaguideline.com Electron-donating groups at C2 can facilitate electrophilic attack at C5 even under mild conditions. pharmaguideline.com

Halogenation : Bromination of thiazole with Br₂ results in 5-bromothiazole. firsthope.co.in

Nitration : Nitration using a mixture of nitric acid and sulfuric acid yields 5-nitrothiazole. firsthope.co.in

Nucleophilic Substitution : The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.com This reaction generally requires either a potent nucleophile or activation of the ring. pharmaguideline.com For a nucleophilic substitution to occur at a specific carbon, a suitable leaving group, such as a halogen, must be present. pharmaguideline.com The C2 position is generally the most reactive towards nucleophiles, followed by C5. actachemscand.org Kinetic studies have shown that halogen substitution by nucleophiles can occur at both the C2 and C4 positions through an addition-elimination mechanism. rsc.org

Metalation : A common strategy for functionalizing the thiazole ring involves deprotonation with a strong base. Organolithium compounds can abstract the proton at the C2 position, which is the most acidic. pharmaguideline.comwikipedia.org The resulting 2-lithiothiazole is a potent nucleophile that can react with a variety of electrophiles, such as alkyl halides or ketones, to introduce new substituents at the C2 position. pharmaguideline.comfirsthope.co.in

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the C2 position of the thiazole ring behaves as a typical primary alcohol, enabling a wide range of functional group transformations.

The primary alcohol moiety of this compound can be oxidized to form either thiazole-2-carbaldehyde or thiazole-2-carboxylic acid. The final product depends on the choice of oxidizing agent and the reaction conditions. The oxidation proceeds in two stages: first to the aldehyde, which can then be further oxidized to the carboxylic acid. libretexts.org

To isolate the aldehyde, conditions must be controlled to prevent over-oxidation. To obtain the carboxylic acid, an excess of the oxidizing agent is typically used, often with heating under reflux to ensure the reaction goes to completion. libretexts.org A variety of oxidizing agents can be employed for this transformation.

| Oxidizing Agent | Product | Typical Conditions | Reference |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Thiazole-2-carboxylic acid | Heat under reflux with excess oxidant | libretexts.org |

| Oxone (Potassium peroxymonosulfate) | Thiazole-2-carboxylic acid | DMF, room temperature | mdma.ch |

| Sodium Hypochlorite (NaClO) | Thiazole-2-carboxylic acid | Basic media, microwave irradiation or heating | researchgate.net |

| Sulfuric Acid / H₂O / O₂ | Thiazole-2-yl Ketones* | Dimethoxyethane-water, 80°C | researchgate.net |

*An unusual oxidation has been reported where treating aryl(thiazol-2-yl)methanols with sulfuric acid in a water-dimethoxyethane mixture at 80°C yields the corresponding ketone. The presence of oxygen improves the yield, suggesting it oxidizes a thiazoline (B8809763) intermediate. researchgate.net

As a primary alcohol, this compound readily undergoes esterification and etherification.

Esterification : This reaction involves the formation of an ester by reacting the hydroxymethyl group with a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride or acid anhydride. The reaction with a carboxylic acid is an equilibrium process that is typically catalyzed by a strong acid. The reaction with an acyl chloride is generally faster and not reversible.

Etherification : Ethers can be synthesized from this compound through various methods, with the Williamson ether synthesis being a common approach. This involves deprotonating the hydroxymethyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether linkage.

This category of reactions pertains to the carbonyl-containing derivatives of this compound, namely the aldehyde and carboxylic acid products from its oxidation. The carbonyl carbon in these derivatives is electrophilic and susceptible to attack by nucleophiles.

Reactions of Thiazole-2-carboxylic Acid Derivatives : The carboxylic acid can be converted into more reactive species like acyl chlorides by reacting it with reagents such as thionyl chloride (SOCl₂). This thiazole-2-acyl chloride can then readily react with a wide range of nucleophiles (e.g., alcohols, amines, organometallic reagents) in a nucleophilic acyl substitution reaction. The reaction of aromatic acyl chlorides with methanol (B129727), for instance, proceeds via an addition-elimination mechanism. rsc.org

Reactions of Thiazole-2-carbaldehyde : The aldehyde undergoes nucleophilic addition reactions. Strong nucleophiles (e.g., Grignard reagents, organolithium reagents) can add directly to the carbonyl carbon. Weaker nucleophiles (e.g., cyanide, water, alcohols) typically require acid or base catalysis to add to the carbonyl group, forming cyanohydrins, hydrates, or hemiacetals, respectively.

Formation of Complex Molecular Architectures from this compound Precursors

The unique combination of a reactive alcohol function and an aromatic thiazole ring makes this compound a strategic starting point for synthesizing diverse and complex chemical entities.

Condensation reactions are a fundamental class of organic reactions that form new carbon-carbon or carbon-heteroatom bonds. In the context of thiazole chemistry, condensation is a cornerstone of the Hantzsch thiazole synthesis, which typically involves the reaction of an α-halocarbonyl compound with a thioamide. researchgate.net

While this compound is itself a product of such synthesis pathways, its primary alcohol group allows it to participate in subsequent condensation reactions with carbonyl compounds like aldehydes and ketones. The general mechanism for such reactions involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon. This can proceed under acidic or basic conditions.

Under acidic conditions: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by the alcohol.

Under basic conditions: The alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon.

These reactions typically yield hemiacetals or acetals. Although specific studies detailing the condensation of this compound with various carbonyls are not extensively documented in readily available literature, the principles are well-established. For instance, the Claisen-Schmidt reaction, a type of aldol (B89426) condensation, involves the reaction of ketones with aryl aldehydes to create α,β-unsaturated derivatives. jackwestin.com Similarly, the hydroxyl group of this compound can be expected to react with aldehydes to form thiazolyl-substituted acetal (B89532) structures, which are valuable intermediates in organic synthesis.

Novel thiazole-based chalcones have been synthesized via Claisen–Schmidt condensation reactions, where a thiazole derivative containing a ketone reacts with various aromatic aldehydes, showcasing the utility of condensation in elaborating thiazole structures. mdpi.com

The thiazole ring, despite its aromatic character, can participate in cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. nih.gov These reactions, often classified as [3+2] cycloadditions or 1,3-dipolar cycloadditions, involve the combination of a 1,3-dipole with a dipolarophile. nih.gov

The thiazole moiety can act as the dipolarophile. For example, 1,3-thiazole-5(4H)-thiones, derivatives of the core thiazole structure, have been shown to be potent dipolarophiles and dienophiles, readily participating in 1,3-dipolar cycloadditions and Diels-Alder reactions to yield complex dithiaspiro heterocycles. tandfonline.com The reaction involves the exocyclic carbon-sulfur double bond of the thiazole derivative.

In a typical [3+2] cycloaddition, an in situ generated azomethine ylide (the 1,3-dipole) reacts with a dipolarophile, such as an activated alkene. In the context of this compound, derivatives containing an alkene substituent could serve as the dipolarophile, reacting with a 1,3-dipole to form a more complex, fused ring system. This approach has been successfully used to synthesize spirooxindole compounds grafted with an imidazo[2,1-b]thiazole (B1210989) scaffold. mdpi.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. The thiazole scaffold is a privileged structure in MCRs for generating molecular diversity.

While direct examples using this compound as a reactant in MCRs are not prevalent, the reactivity of its constituent parts suggests its potential. The hydroxyl group could act as the nucleophilic component in Passerini or Ugi reactions. Furthermore, other thiazole derivatives are well-documented MCR participants. For instance, 2-aminothiazole (B372263) readily undergoes a one-pot, three-component Mannich reaction with aromatic aldehydes and 2-naphthol (B1666908) to produce 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols. researchgate.net

Green synthetic approaches have also utilized MCRs to produce thiazole derivatives. One such method involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, demonstrating the versatility of this reaction class for building the thiazole core itself under environmentally benign conditions. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions, predicting outcomes, and designing new synthetic pathways.

Kinetic studies provide quantitative insight into reaction rates, orders, and activation parameters, which helps to elucidate reaction mechanisms. Investigations into the reactivity of substituted thiazoles have revealed important structure-activity relationships.

A kinetic study on the nucleophilic aromatic substitution of various halogenated thiazoles with sodium methoxide demonstrated that nearly all reactions followed second-order kinetics. sciepub.com The rate of reaction was found to be highly dependent on the position of the leaving group (the halogen) on the thiazole ring. The reactivity sequence for chlorothiazoles was determined to be 5-chloro > 2-chloro > 4-chloro. sciepub.com This highlights the electronic influence of the ring's nitrogen and sulfur atoms on the different carbon positions.

Below is a table summarizing the rate constants for the reaction of different halogenated thiazoles with sodium methoxide, illustrating the impact of substituent position on reactivity. sciepub.com

| Thiazole Derivative | Halogen Position | Rate Constant (k) |

| 5-Chlorothiazole | 5 | Highest |

| 2-Chlorothiazole | 2 | Intermediate |

| 4-Chlorothiazole | 4 | Lowest |

This table is illustrative of the relative reactivity trends observed in kinetic studies of substituted thiazoles.

Further kinetic investigations into the electrophilic nitration of 2,4- and 2,5-dialkylthiazoles showed that the reaction proceeds through their protonated forms across all acidities studied. rsc.org Such studies are critical for controlling regioselectivity and reaction efficiency.

The direct observation or trapping of reaction intermediates is a powerful tool for confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for this purpose. nih.gov

In the context of condensation reactions, the formation of an enolate is a key mechanistic step. jackwestin.com For the renowned Hantzsch thiazole synthesis, mechanistic studies suggest the reaction proceeds via a thiosemicarbazone intermediate, which has been successfully isolated and characterized using spectroscopic methods. researchgate.net

For cycloaddition reactions, the key intermediates are the 1,3-dipoles, such as nitrilimines or azomethine ylides, which are typically generated in situ due to their high reactivity. nih.govmdpi.com Their presence is often inferred from the structure of the final cycloadducts. The structural and mechanistic pathways for the formation of complex di- and trithiazole systems have been elucidated and confirmed based on detailed analysis of spectral data. nih.gov The characterization of these intermediates and final products provides conclusive evidence for the proposed reaction pathways.

Computational Chemistry Approaches for Mechanism Elucidation

A comprehensive search of available scientific literature and chemical databases did not yield specific studies that utilize computational chemistry approaches to elucidate the reaction mechanisms of this compound. While computational methods such as Density Functional Theory (DFT) are widely applied to investigate the reactivity and reaction pathways of various thiazole derivatives, research focusing explicitly on the mechanistic details of this compound is not present in the reviewed sources.

Computational chemistry serves as a powerful tool for:

Mapping potential energy surfaces of reactions.

Calculating the energies of reactants, transition states, and products.

Visualizing intermediate structures.

Determining activation energies to predict reaction kinetics.

Although general principles of thiazole reactivity are understood, for instance, the acidity of the proton at the C2 position and the susceptibility of the ring to various substitutions, specific computational data for this compound is unavailable. Such studies would be valuable for providing detailed, quantitative insights into its specific reaction pathways, transition state geometries, and the electronic effects of the 2-hydroxymethyl substituent on the thiazole ring's reactivity. Without dedicated computational investigations, a detailed discussion on the elucidated reaction mechanisms for this specific compound cannot be provided at this time.

Advanced Spectroscopic and Analytical Characterization in 1,3 Thiazol 2 Ylmethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,3-Thiazol-2-ylmethanol, providing precise information about the chemical environment of each hydrogen and carbon atom within the molecule.

The proton NMR (¹H NMR) spectrum of this compound provides characteristic signals for the protons on the thiazole (B1198619) ring, the methylene group (-CH₂), and the hydroxyl group (-OH). The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfur and nitrogen atoms in the heterocyclic ring.

The thiazole ring protons, H4 and H5, typically appear as doublets in the aromatic region of the spectrum due to their coupling with each other. The methylene protons adjacent to the hydroxyl group and the thiazole ring resonate as a singlet, or may show splitting if coupled to the hydroxyl proton. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. Its identity can be confirmed by D₂O exchange, which causes the peak to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 (thiazole) | 7.20 - 7.40 | Doublet (d) |

| H5 (thiazole) | 7.60 - 7.80 | Doublet (d) |

| -CH₂- | 4.80 - 5.00 | Singlet (s) |

Note: Predicted values are based on typical shifts for thiazole derivatives and may vary based on solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atoms of the thiazole ring (C2, C4, and C5) resonate at characteristic downfield shifts. The C2 carbon, being bonded to nitrogen, sulfur, and the hydroxymethyl group, is typically the most deshielded of the ring carbons. The methylene carbon (-CH₂) appears in the aliphatic region of the spectrum. The chemical shifts for the thiazole carbons in related compounds have been extensively studied asianpubs.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 168 - 172 |

| C4 | 118 - 122 |

| C5 | 142 - 145 |

Note: Predicted values are based on typical shifts for thiazole derivatives and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals for the H4 and H5 protons, confirming their adjacent relationship on the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, HSQC would show correlations between the H4 signal and the C4 signal, the H5 signal and the C5 signal, and the methylene protons and the methylene carbon. This is instrumental in assigning the carbon signals correctly.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity of the entire molecule. For instance, the methylene protons (-CH₂) would show a correlation to the C2 carbon of the thiazole ring, confirming the position of the hydroxymethyl substituent. The ring protons (H4 and H5) would also show long-range correlations to other ring carbons, further solidifying the structural assignment. The use of these 2D NMR techniques is standard practice for the structural elucidation of novel thiazole derivatives nih.govresearchgate.net.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the this compound molecule with high precision. This allows for the unambiguous determination of its elemental formula. The calculated exact mass for the molecular formula of this compound, C₄H₅NOS, is 115.00918 Da. An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule ([M+H]⁺). In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

For this compound, the fragmentation pattern would likely involve initial cleavages related to the hydroxymethyl substituent and subsequent fragmentation of the stable thiazole ring. A plausible fragmentation pathway could include:

Loss of water (-H₂O): The protonated molecule could easily lose a molecule of water from the hydroxymethyl group.

Loss of the hydroxymethyl group (-CH₂OH): Cleavage of the bond between the thiazole ring and the methylene group would result in a stable thiazole cation.

Ring Cleavage: The thiazole ring itself can fragment in characteristic ways, often involving the loss of small molecules like hydrogen cyanide (HCN) or acetylene (C₂H₂), which is a common feature in the mass spectra of thiazoles.

The resulting fragmentation pattern provides a structural fingerprint that can be used to identify this compound in complex mixtures and to differentiate it from its isomers.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydrogen Cyanide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of molecules. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into its vibrational modes and electronic transitions, respectively.

Infrared spectroscopy probes the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the bonds connecting them. latech.edumsu.edu The absorption of infrared radiation excites these vibrational modes, and the resulting spectrum displays absorption bands at frequencies corresponding to specific molecular vibrations. msu.edushu.ac.uk For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. latech.edumsu.edu

The IR spectrum of this compound is characterized by vibrations originating from its distinct functional groups: the hydroxyl (-OH) group, the methylene (-CH₂) bridge, and the thiazole ring. The O-H stretching vibration typically appears as a strong, broad band in the 3400-3100 cm⁻¹ region, with the broadening resulting from intermolecular hydrogen bonding. latech.edu The C-H stretching vibrations of the thiazole ring and the methylene group are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. mdpi.com

Vibrations within the thiazole ring, such as C=C and C=N stretching, typically occur in the 1650-1450 cm⁻¹ region. mdpi.com The C-O single bond stretching of the primary alcohol is generally observed as a strong and broad band in the 1200-1100 cm⁻¹ range. latech.edu A detailed assignment of the principal vibrational modes for this compound is summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H Stretch | Alcohol (-OH) | 3400 - 3100 | Strong, Broad (due to hydrogen bonding) latech.edu |

| Aromatic C-H Stretch | Thiazole Ring | 3100 - 3000 | Medium, Sharp latech.edu |

| Aliphatic C-H Stretch | Methylene (-CH₂) | 3000 - 2850 | Medium |

| C=N and C=C Ring Stretch | Thiazole Ring | 1650 - 1450 | Medium to Strong, Sharp mdpi.com |

| C-O Stretch | Primary Alcohol | 1200 - 1100 | Strong, Broad latech.edu |

| C-S Stretch | Thiazole Ring | 800 - 600 | Weak to Medium |

This table is based on established principles of IR spectroscopy and data for analogous functional groups.

UV-Vis spectroscopy measures the absorption of UV or visible radiation, which corresponds to the excitation of outer valence electrons from a ground state to a higher energy state. shu.ac.uklibretexts.org The chromophores, or light-absorbing functional groups, within a molecule determine the wavelengths of absorption. shu.ac.uktanta.edu.eg In this compound, the unsaturated thiazole ring acts as the primary chromophore.

Organic molecules with π-bonds and non-bonding electrons (lone pairs) can undergo several types of electronic transitions, primarily π → π* and n → π* transitions. shu.ac.uklibretexts.orguzh.ch

π → π Transitions: These involve the promotion of an electron from a π bonding orbital to a π antibonding orbital. libretexts.orguzh.ch They are typically characterized by high molar absorptivity (ε values between 1,000 and 10,000 L mol⁻¹ cm⁻¹) and occur in unsaturated systems like the thiazole ring. shu.ac.uk

n → π Transitions: These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms in the thiazole ring, is excited to a π antibonding orbital. shu.ac.ukuzh.ch These transitions require less energy and thus occur at longer wavelengths compared to π → π* transitions within the same chromophore, but they are generally less intense (ε values from 10 to 100 L mol⁻¹ cm⁻¹). shu.ac.ukuzh.ch

The conjugation within the thiazole ring's π-system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). usp.br This delocalization of electrons means that less energy is required for electronic excitation, resulting in absorption at longer wavelengths (a bathochromic or red shift). tanta.edu.egusp.br

| Electronic Transition | Orbitals Involved | Relative Energy | Molar Absorptivity (ε) |

| π → π | π (bonding) → π (antibonding) uzh.ch | High | High (1,000-10,000) shu.ac.uk |

| n → π | n (non-bonding) → π (antibonding) uzh.ch | Low | Low (10-100) shu.ac.uk |

This table outlines the primary electronic transitions expected for the thiazole chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise arrangement of atoms within a crystalline solid. msu.edu It provides detailed information on bond lengths, bond angles, and the three-dimensional packing of molecules, which is crucial for understanding structure-property relationships. msu.edumdpi.com

Single-crystal X-ray diffraction analysis involves directing a beam of X-rays onto a single, well-ordered crystal. msu.edu The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from this, a precise three-dimensional model of the molecular structure is built. mdpi.com This technique provides unambiguous proof of the compound's atomic connectivity and stereochemistry in the solid state. msu.edu A successful analysis yields data on unit cell dimensions, space group, and the exact coordinates of each atom. mdpi.com

The data obtained from X-ray diffraction also reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. mdpi.com This packing is governed by various non-covalent intermolecular interactions, which are key to understanding the physical properties of the solid material. mdpi.com For this compound, several types of interactions are expected to influence its crystal structure:

Hydrogen Bonding : The presence of the hydroxyl (-OH) group makes it a potent hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. This would likely lead to the formation of strong and directional hydrogen-bonded networks, significantly influencing the crystal packing. mdpi.com

π-π Stacking : The aromatic thiazole rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap.

The analysis of these interactions provides insight into the supramolecular chemistry of the compound and helps rationalize its physical properties. mdpi.com

| Interaction Type | Originating Groups | Significance in Crystal Packing |

| Hydrogen Bonding | -OH group (donor), Thiazole N atom (acceptor) | Primary determinant of molecular assembly; creates stable networks. mdpi.com |

| π-π Stacking | Thiazole rings | Contributes to the stabilization of the crystal structure. |

| Dipole-Dipole | Polar C-N, C-S, and C-O bonds | Orients molecules within the lattice. |

| London Dispersion | Entire molecule | Provides overall cohesive energy. |

This table summarizes the potential intermolecular interactions that would govern the crystal packing of this compound.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an essential analytical method for separating, identifying, and quantifying the components of a mixture. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) are particularly suitable for assessing purity and analyzing reaction mixtures. researchgate.net

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water-acetonitrile or water-methanol). In this setup, this compound, being a moderately polar compound, would be separated from nonpolar impurities (which would be strongly retained) and highly polar impurities (which would elute quickly). A UV detector is highly effective for this compound, given its strong UV absorbance due to the thiazole ring. researchgate.net The retention time of the compound under specific conditions serves as a qualitative identifier, while the area under the chromatographic peak is proportional to its concentration, allowing for quantitative analysis and purity determination.

| Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. researchgate.net | Purity assessment, quantification in reaction mixtures, isolation of the compound. researchgate.net |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, driven by a liquid mobile phase. nih.gov | Rapid monitoring of reaction progress, preliminary purity checks. nih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on partitioning with a stationary phase. | Analysis of purity if the compound is thermally stable and sufficiently volatile. |

This table outlines common chromatographic techniques applicable to the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, GC/MS serves to separate the compound from volatile impurities and to provide detailed structural information through its mass spectrum.

Detailed Research Findings:

The mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides a fingerprint for its identification. While a specific, publicly available mass spectrum for this exact compound is not readily found in the common literature, data for the compound is noted in the PubChem database, attributed to H.H. Maurer, M. Meyer, K. Pfleger, and A.A. Weber at the University of Saarland. nih.gov

General principles of thiazole fragmentation in mass spectrometry suggest that the molecular ion peak is typically abundant. chemimpex.com The fragmentation of the thiazole ring often occurs in a specific and predictable manner, which is invaluable for structural confirmation. For this compound, the fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) and characteristic cleavages of the thiazole ring itself.

A plausible fragmentation pattern for this compound under electron ionization (EI) can be inferred from the analysis of related thiazole structures. The mass spectrum of the parent compound, thiazole, shows characteristic fragments that can be expected to appear in the spectrum of its derivatives.

Interactive Data Table: Postulated GC/MS Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 115 | [C₄H₅NOS]⁺ | Molecular Ion (M⁺) |

| 84 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 58 | [C₂H₂NS]⁺ | Cleavage of the thiazole ring |

| 57 | [C₃H₃N]⁺ | Rearrangement and cleavage of the ring |

| 45 | [CHS]⁺ | Characteristic thiazole fragment |

This table is based on general fragmentation patterns of thiazole derivatives and awaits experimental verification for this compound.

The GC method for analyzing this compound would typically employ a non-polar or medium-polarity capillary column to achieve good separation from any starting materials or by-products from its synthesis.

Interactive Data Table: Typical GC Conditions for Thiazole Derivatives

| Parameter | Condition |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold 2 min, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (EI mode) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of less volatile and thermally labile compounds like this compound. It is widely used for purity determination, quantification, and stability studies.

Detailed Research Findings:

The development of a robust HPLC method for this compound would typically involve a reverse-phase approach. This is a common strategy for the analysis of many thiazole derivatives. A C18 column is a frequent choice, offering good retention and separation of polar and non-polar compounds. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, often with an acidic modifier like formic acid or acetic acid to ensure good peak shape.

Interactive Data Table: Representative HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 minutes (estimated) |

The retention time of this compound would be influenced by the exact mobile phase composition and gradient. The use of a UV detector is appropriate as the thiazole ring system provides chromophores that absorb in the UV region. The selection of 254 nm is a common starting point for aromatic and heterocyclic compounds.

The validation of such an HPLC method would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its suitability for its intended purpose in research and quality control.

Computational Chemistry and Theoretical Studies of 1,3 Thiazol 2 Ylmethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. DFT calculations for 1,3-Thiazol-2-ylmethanol involve the determination of the molecule's ground-state electronic energy and electron density, from which a wealth of information can be derived. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's quantum mechanical nature.

Electronic Structure and Molecular Geometry Optimization

The first step in the computational analysis of this compound is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative based on typical thiazole (B1198619) derivatives)

| Parameter | Predicted Value |

| C2-N3 Bond Length (Å) | 1.32 |

| N3-C4 Bond Length (Å) | 1.38 |

| C4-C5 Bond Length (Å) | 1.36 |

| C5-S1 Bond Length (Å) | 1.72 |

| S1-C2 Bond Length (Å) | 1.74 |

| C2-C(methanol) Bond Length (Å) | 1.50 |

| C(methanol)-O Bond Length (Å) | 1.43 |

| O-H Bond Length (Å) | 0.96 |

| C4-N3-C2 Bond Angle (°) | 110.5 |

| N3-C4-C5 Bond Angle (°) | 115.0 |

| C4-C5-S1 Bond Angle (°) | 111.5 |

| C5-S1-C2 Bond Angle (°) | 91.5 |

| S1-C2-N3 Bond Angle (°) | 111.5 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for thiazole and alcohol functionalities as determined by DFT calculations on similar molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties.

In thiazole derivatives, the HOMO is often distributed over the thiazole ring and any electron-donating substituents, while the LUMO is typically localized on the thiazole ring and electron-withdrawing groups. For this compound, the HOMO is expected to have significant contributions from the sulfur and nitrogen atoms of the thiazole ring, as well as the oxygen of the methanol (B129727) group. The LUMO is likely to be centered on the C=N and C=C bonds of the thiazole ring. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations on various thiazole derivatives have shown that the energy gap can be tuned by altering the substituents on the thiazole ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are representative energy values based on DFT calculations for similar heterocyclic compounds.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

DFT calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the 1H and 13C NMR chemical shifts. For thiazole derivatives, the chemical shifts are influenced by the electronic environment of each nucleus. The protons and carbons of the thiazole ring typically have characteristic chemical shifts that can be accurately predicted by DFT. For example, in various thiazole derivatives, the thiazole proton signal appears in the aromatic region of the 1H NMR spectrum. mdpi.comnih.gov The calculated chemical shifts for this compound would help in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, which correspond to the peaks observed in an infrared (IR) spectrum. These calculated frequencies help in the assignment of vibrational modes to the experimental IR bands. For thiazole derivatives, characteristic vibrational frequencies include C=N, C=C, and C-S stretching modes within the ring, as well as vibrations associated with the substituents. For this compound, the O-H and C-O stretching vibrations of the methanol group would also be prominent features. The aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm-1, while aliphatic C-H stretching is found between 3200-2850 cm-1. tsijournals.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. This allows for the determination of the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For thiazole derivatives, the UV-Vis spectra are often characterized by π-π* transitions within the aromatic system. The calculated UV-Vis spectrum for this compound would provide insight into its electronic structure and color properties. The maximum absorption for similar compounds has been found in the range of 326–366 nm. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of a system. For this compound, MD simulations can be employed to understand its flexibility and behavior in different environments.

Conformational Analysis and Flexibility

The presence of the methanol group attached to the thiazole ring introduces conformational flexibility to this compound. The rotation around the C2-C(methanol) single bond can lead to different spatial arrangements of the hydroxyl group relative to the thiazole ring. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformers.

Studies on substituted thiazoles have shown that the conformation of side chains can be influenced by intramolecular interactions, such as hydrogen bonding. researchgate.net In the case of this compound, an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the thiazole ring is possible, which would stabilize a particular conformation. MD simulations can quantify the stability of different conformers and the energy barriers between them, providing a dynamic picture of the molecule's flexibility. Conformational studies on related thiazole derivatives have highlighted the tendency to adopt semi-extended conformations stabilized by intramolecular hydrogen bonds. researchgate.net

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules (such as water or organic solvents) in the simulation box, it is possible to observe how the solvent interacts with this compound and affects its conformation and dynamics.

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar solvents. MD simulations can reveal the structure of the solvation shell around the molecule and the dynamics of hydrogen bonding between the solute and solvent. These simulations can also provide insights into how the solvent affects the conformational equilibrium of the molecule. For instance, a polar solvent might disrupt intramolecular hydrogen bonds in favor of forming intermolecular hydrogen bonds with the solvent molecules. Such simulations have been performed on other thiazole derivatives to understand their stability and interactions in biological environments. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. laccei.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and optimizing lead compounds. laccei.org

QSAR models have been successfully developed to predict various biological activities for thiazole derivatives. These models are built using statistical methods, such as multiple linear regression (MLR), to establish a relationship between molecular descriptors and the observed activity. laccei.org

For instance, a 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LO) inhibitors, a target for anti-inflammatory drugs, generated a model with a good correlation coefficient (R²) of 0.626. laccei.org The model utilized descriptors related to atomic charge, polarizability, and van der Waals surface area to predict the inhibitory activity (pIC50). laccei.org The resulting mathematical equation allows for the prediction of activity for new compounds based solely on their calculated descriptors. laccei.org

Similarly, QSAR models for thiazole derivatives have been derived to predict antioxidant activity. These studies revealed that hydrophobicity, electrostatic, and steric effects were key contributors to the antioxidant capacity of the molecules. ijpsr.com In another application, QSAR-based filtering tools guided the development of hybrid molecules of the drug VX-809 and a thiazole scaffold, aiming to correct the F508del mutation in the CFTR protein, which is responsible for cystic fibrosis. researchgate.net

Table 1: Example of a 2D-QSAR Model for 5-Lipoxygenase Inhibition by Thiazole Derivatives Data derived from a study on 59 thiazole derivatives. laccei.org

| Descriptor | Coefficient | Description |

|---|---|---|

| AATSC4c | -0.1207 | Average centered Broto-Moreau autocorrelation of lag 4 (weighted by charges) |

| AATSC8c | -0.2878 | Average centered Broto-Moreau autocorrelation of lag 8 (weighted by charges) |

| AATSC1p | 0.3065 | Average centered Broto-Moreau autocorrelation of lag 1 (weighted by polarizabilities) |

| GATS5s | -0.0665 | Geary autocorrelation of lag 5 (weighted by I-state) |

| VE2_Dzp | -0.1048 | Average coefficient of the last eigenvector from the distance matrix (weighted by polarizabilities) |

| SaaS | 0.1411 | Sum of atomic Sanderson electronegativities (scaled by van der Waals surface area) |

| maxHBa | 0.1325 | Maximum E-state for a hydrogen bond acceptor |

| JGI4 | 0.2375 | Mean topological charge index of order 4 |

| ATSC8p | -0.061 | Centered Broto-Moreau autocorrelation of lag 8 (weighted by polarizabilities) |

| Intercept | -6.2479 | Constant term in the regression equation |

Model Equation: pIC50 = -0.1207AATSC4c - 0.2878AATSC8c + 0.3065AATSC1p - 0.0665GATS5s - 0.1048VE2_Dzp + 0.1411SaaS + 0.1325maxHBa + 0.2375JGI4 - 0.061*ATSC8p - 6.2479 laccei.org

The insights gained from QSAR models are instrumental in the rational design of new thiazole derivatives with improved biological profiles. By understanding which structural features positively or negatively influence activity, chemists can strategically modify the core structure.

For example, a QSAR analysis of 2-(cyclohexylamino)thiazol-4(5H)-one derivatives identified this scaffold as a promising starting point for developing potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. mdpi.com This computational insight prompted the synthesis and biological evaluation of new compounds within this series. mdpi.com Similarly, QSAR studies on thiazolyl-benzimidazoles as Epidermal Growth Factor Receptor (EGFR) inhibitors helped in understanding the structural requirements for activity, leading to the design of compounds with significant potency against breast cancer cell lines. nih.gov The developed models can guide the addition or modification of substituents on the thiazole ring to enhance desired properties like binding affinity or cell permeability while minimizing undesirable effects. physchemres.org

Molecular Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. journaljpri.com It is a powerful tool for elucidating the molecular basis of drug action and is widely used in structure-based drug design. rjptonline.org

Molecular docking simulations have been extensively used to identify the specific binding sites and interaction modes of thiazole derivatives within various protein targets. These studies reveal the key amino acid residues involved in the binding and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions. journaljpri.comnih.gov

For instance, docking studies of novel thiazole conjugates designed as anti-hepatic cancer agents identified their binding mode within the active site of the Rho6 protein. nih.gov Compound 13a in the study formed two hydrogen bonds with Ser95 and Glu138, and an arene-cation interaction with Arg96. nih.gov In another study targeting tubulin polymerization, a key process in cell division and a target for anticancer drugs, docking revealed that potent thiazole derivatives bind at the colchicine (B1669291) binding site, interacting with residues like Cys241. nih.govresearchgate.net Similarly, docking of thiazoline (B8809763) derivatives into the active site of penicillin-binding protein 4 (PBP4) of E. coli and S. aureus helped to elucidate their potential antibacterial mechanism, showing hydrogen bond formation with residues like ASN 308. nih.gov

A critical output of molecular docking is the estimation of the binding affinity between the ligand and the protein, which is typically expressed as a scoring function or binding energy (in kcal/mol). nih.gov Lower binding energy values indicate a more stable ligand-protein complex and potentially higher biological activity. jpionline.org This allows for the ranking of different compounds and the prioritization of the most promising candidates for synthesis and experimental testing. amazonaws.com

Docking studies have reported a wide range of binding affinities for various thiazole derivatives against different biological targets. For example, certain pyrazol-1-yl-1,3-thiazole derivatives showed strong binding affinities toward proteins from Staphylococcus aureus, with binding energies as low as -10.7 kcal/mol. amazonaws.com In the pursuit of anticancer agents, novel thiazolyl-pyrazole derivatives exhibited promising binding affinities against the EGFR kinase active site, with one compound showing a binding energy of -3.4 kcal/mol. nih.gov Another study on thiazole derivatives as tubulin polymerization inhibitors reported IC50 values that correlated well with docking scores, with the most active compounds showing strong binding interactions. nih.gov

Table 2: Estimated Binding Affinities of Selected Thiazole Derivatives Against Various Protein Targets

| Thiazole Derivative Class | Protein Target | PDB ID | Best Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrazol-1-yl-1,3-thiazole derivative | S. aureus protein | 2XCT | -10.7 | amazonaws.com |

| Heterocycle-linked thiazole conjugate | Rho6 protein | 2CLS | -9.2 | nih.gov |

| Thiazolyl-pyrazole derivative | EGFR kinase | 1M17 | -3.4 | nih.gov |

| 4,5-Dihydrothiazole derivative | PBP4 E. coli | 2EXB | -5.2 | nih.gov |

| 2,4-disubstituted thiazole derivative | Tubulin | 1SA0 | Not specified, but strong interaction shown | nih.gov |

The detailed structural information obtained from molecular docking provides a foundation for the rational design of new and improved inhibitors. acs.org By visualizing how a thiazole derivative fits into a protein's active site, medicinal chemists can design modifications to enhance binding affinity and selectivity.

For example, if docking reveals an unoccupied hydrophobic pocket near the bound ligand, a hydrophobic group can be added to the thiazole scaffold to fill this pocket, potentially increasing potency. If a key hydrogen bond is observed, the ligand can be modified to strengthen this interaction. This strategy has been applied to design novel thiazole derivatives as PI3K/mTOR dual inhibitors for cancer therapy. nih.gov The design of new thiazole-based biofilm inhibitors was also guided by docking studies, which helped identify key interactions that could be optimized. physchemres.org The ultimate goal is to use the iterative cycle of computational design, chemical synthesis, and biological testing to develop novel therapeutic agents based on the versatile 1,3-thiazole framework. rjptonline.org

Applications in Materials Science and Industrial Chemistry

Corrosion Inhibition

Thiazole (B1198619) derivatives, the class of compounds to which 1,3-Thiazol-2-ylmethanol belongs, are recognized as effective corrosion inhibitors for various metals and alloys, especially in acidic environments. uis.edu.conih.gov The presence of heteroatoms (nitrogen and sulfur) and π-electrons in the thiazole ring allows these molecules to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosive processes. scispace.com

Experimental evaluations using electrochemical techniques and weight-loss measurements have demonstrated the efficacy of thiazole derivatives in protecting metals like C-steel, mild steel, and copper. scispace.comeurjchem.com Studies show that the inhibition efficiency of these compounds generally increases with their concentration. eurjchem.com For instance, electrochemical polarization studies on various thiazole derivatives have confirmed their high inhibitive performance. scispace.com

The general findings from studies on related thiazole compounds indicate they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scispace.comeurjchem.com This is observed through potentiodynamic polarization curves where the corrosion potential does not shift significantly, yet the corrosion current density is markedly reduced upon the addition of the inhibitor.

Table 1: Inhibition Efficiency of Various Thiazole Derivatives on Steel in Acidic Media

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Technique |

|---|---|---|---|---|

| (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione | Carbon Steel | 1.0 M HCl | 96 | Electrochemical |

| (Z)-5-(4-methylbenzylidene) thiazolidine-2,4-dione | Carbon Steel | 1.0 M HCl | 88 | Electrochemical |

| 5-phenylazo-2-thioxo-thiazolidin-4-one Derivatives | C-steel | 1 M H₂SO₄ | >90 | Weight Loss, Polarization |

This table presents data for structurally related thiazole compounds to illustrate the protective capabilities of this class of molecules.

The protective action of thiazole inhibitors is attributed to their adsorption onto the metal/solution interface. nih.gov This adsorption process displaces water molecules and aggressive ions from the metal surface, creating a protective film. The mechanism involves the interaction of the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic thiazole ring, with the vacant d-orbitals of the metal atoms. scispace.com

The adsorption of thiazole derivatives on metal surfaces typically follows the Langmuir adsorption isotherm model. scispace.commdpi.com This model implies the formation of a monolayer of the inhibitor on the metal surface. The nature of the adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecules and the metal surface. researchgate.net Thermodynamic calculations from experimental data often suggest that the process is a combination of both physisorption and chemisorption. nih.gov

Ligand Chemistry and Coordination Complexes

The nitrogen and sulfur atoms within the thiazole ring of this compound make it a potent ligand for forming coordination complexes with various metal ions. chemimpex.com This ability to chelate metals is fundamental to its application in catalysis and the synthesis of novel materials. researchgate.net

Metal complexes involving thiazole-containing ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. uobabylon.edu.iqorientjchem.org A common method involves dissolving the thiazole ligand and a metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Ni(II), Co(II), Zn(II), Pd(II)) in a solvent such as ethanol (B145695) or methanol (B129727). orientjchem.orgorientjchem.org The mixture is then heated under reflux for several hours, during which the complex precipitates out of the solution. uobabylon.edu.iqsemanticscholar.org The resulting solid product is then filtered, washed, and can be recrystallized to obtain the pure metal complex. uobabylon.edu.iq The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, is often found to be 1:1 or 1:2. nih.govresearchgate.net

A suite of analytical and spectroscopic techniques is employed to confirm the formation of the coordination complexes and elucidate their structures.

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the bonds involved in coordination (such as C=N and C-S in the thiazole ring) are observed compared to the free ligand, confirming the ligand's binding to the metal ion. uobabylon.edu.iqresearchgate.net

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complex. The appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions of the metal ion, is indicative of complex formation. researchgate.netnih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy helps in characterizing the ligand and confirming its structure. While paramagnetic complexes can lead to broadened signals, NMR is crucial for characterizing diamagnetic complexes (e.g., with Zn(II), Cd(II), Pt(II)), where shifts in the proton and carbon signals of the ligand upon coordination can be observed. researchgate.netresearchgate.net

Mass Spectrometry: This technique confirms the molecular weight of the synthesized complexes. orientjchem.org

Molar Conductance Measurements: These measurements are used to determine whether the anions are inside or outside the coordination sphere, thus establishing if the complex is an electrolyte or non-electrolyte. researchgate.net

Metal complexes derived from thiazole ligands have shown significant promise as catalysts in various organic reactions. researchgate.netresearchgate.net The metal center in these complexes acts as a Lewis acid, activating substrates and facilitating chemical transformations.

One notable application is in C-C coupling reactions. For example, a palladium(II) complex with a thiazole derivative has been successfully used as a reusable catalyst for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. semanticscholar.org The study highlighted the catalyst's high efficiency and stability, allowing it to be reused for several cycles without a significant loss in activity. semanticscholar.org

Table 2: Reusability of a Pd(II)-Thiazole Complex in the Synthesis of a Pyrazole-4-carbonitrile Derivative

| Cycle | Reaction Time (min) | Product Yield (%) |

|---|---|---|

| 1 | 20 | 97 |

| 2 | 20 | 96 |

| 3 | 20 | 95 |

Source: Data adapted from a study on a thiazole-based Pd(II) complex catalyst. semanticscholar.org

Furthermore, iridium complexes with chiral bidentate phosphine-thiazole ligands have been effective as catalysts in the homogeneous asymmetric hydrogenation of alkenes, demonstrating the role of these complexes in stereoselective synthesis. researchgate.net The versatility of the thiazole framework allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity. researchgate.net

Use as Intermediates in Fine Chemical Synthesis

This compound is a versatile chemical intermediate valued in fine chemical synthesis for its unique thiazole structure. chemimpex.com The stability and specific reactivity of the thiazole ring allow for its efficient incorporation into complex molecules. chemimpex.com It serves as a crucial building block in the development of a wide array of organic compounds, including pharmaceuticals and agrochemicals. chemimpex.com Its utility stems primarily from its role as a precursor to other functional groups and as a foundational component for constructing more complex heterocyclic systems.

Precursors for Aldehyde Functions (Dondoni's Procedure)

A significant application of the thiazole moiety, particularly in the form of its derivatives, is in the synthesis of aldehydes through a process known as the Dondoni homologation. In this methodology, the thiazole ring functions as a "masked formyl group" or a formyl anion equivalent, allowing for a one-carbon chain extension of an existing aldehyde. orgsyn.org

The key reagent in this procedure is 2-(trimethylsilyl)thiazole (B1297445) (2-TST), often referred to as the Dondoni reagent. orgsyn.org The synthesis proceeds through the following key stages:

Addition to a Carbonyl Compound: 2-(Trimethylsilyl)thiazole undergoes a nucleophilic addition to an aldehyde. This reaction forms a secondary alcohol, which is a derivative of this compound. orgsyn.org The reaction is often highly diastereoselective when chiral aldehydes are used. orgsyn.orgiasoc.it

Formation of the Thiazolylmethanol Intermediate: After the initial addition, a desilylation step yields the crucial this compound derivative. This stable intermediate carries the masked aldehyde functionality. orgsyn.org

Unmasking the Formyl Group: The conversion of the thiazole ring to the desired aldehyde function is accomplished via a highly efficient three-step, one-pot sequence. orgsyn.orgiasoc.it This "unmasking" protocol involves N-alkylation of the thiazole, reduction of the resulting thiazolium salt, and subsequent hydrolysis to release the final aldehyde product. orgsyn.orgorgsyn.org

This methodology has proven to be a robust and routine strategy for the stereoselective synthesis of complex molecules, such as chiral α-hydroxy aldehydes and various sugars. orgsyn.org

Table 1: Key Stages of Dondoni's Aldehyde Synthesis

| Stage | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Addition | Nucleophilic addition of 2-(trimethylsilyl)thiazole to a starting aldehyde (R-CHO). | 2-(trimethylsilyl)thiazole (2-TST) | Silylated this compound derivative |

| 2. Unmasking: N-Alkylation | Quaternization of the nitrogen atom in the thiazole ring to activate it for the next step. | Methyl iodide (MeI) or other alkylating agents | Thiazolium salt |

| 3. Unmasking: Reduction | Reduction of the activated thiazolium salt. | Sodium borohydride (B1222165) (NaBH₄) | Dihydrothiazole intermediate |

| 4. Unmasking: Hydrolysis | Hydrolysis of the intermediate to cleave the ring and release the aldehyde. | Mercury(II) chloride (HgCl₂) or Copper(II) chloride (CuCl₂) in water | Homologated aldehyde (R-CH(OH)-CHO) |

Building Blocks for Heterocyclic Systems

Beyond its role in aldehyde synthesis, this compound is a valuable heterocyclic building block for the synthesis of more elaborate molecular architectures. ossila.com The thiazole core is a prevalent motif in many biologically active compounds and functional materials. bepls.comnih.gov

The utility of this compound in this context arises from two main features: the reactivity of the hydroxyl group and the chemical properties of the thiazole ring itself.

Functionalization of the Hydroxyl Group: The primary alcohol function (-CH₂OH) can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups such as halides or ethers. This allows the thiazole moiety to be linked to other molecular fragments through a variety of chemical reactions.

Reactivity of the Thiazole Ring: The thiazole ring can undergo further reactions. For instance, electrophilic substitution reactions can occur, typically at the C5 position, allowing for the introduction of additional substituents. pharmaguideline.com Furthermore, the entire thiazole unit can be used in condensation reactions to form fused heterocyclic systems. For example, 2-aminothiazole (B372263) derivatives can react with other reagents to generate fused systems like imidazo[2,1-b]thiazoles. researchgate.net The synthesis of thiazolo[5,4-d]thiazoles from dithiooxamide (B146897) and aldehydes demonstrates another route to constructing complex systems from simpler thiazole precursors. mdpi.com

This dual functionality makes this compound and related compounds powerful tools for medicinal and materials chemists to construct novel and complex heterocyclic structures.

Table 2: Examples of Heterocyclic Systems Derived from Thiazole Building Blocks

| Heterocyclic System | Synthetic Precursors (Examples) | Significance |

|---|---|---|

| Imidazo[2,1-b]thiazoles | 2-Aminothiazoles and α-haloketones | Core structure in various biologically active compounds. researchgate.net |

| Thiazolo[5,4-d]thiazoles | Dithiooxamide and aromatic aldehydes | Materials for organic electronics and biology. mdpi.com |

| Substituted Thiazoles | 2-Substituted thiazoles via cross-coupling reactions | Used in drug discovery and development. nih.govorganic-chemistry.org |

Research Methodologies and Design Considerations

Experimental Design Strategies

Effective experimental design is fundamental to investigating the properties and applications of 1,3-Thiazol-2-ylmethanol and its derivatives. This involves carefully planning studies to ensure that the data collected can meaningfully answer the research questions.

Controlled Variable Studies

In both the synthesis and biological evaluation of thiazole (B1198619) compounds, controlling variables is paramount to ensure that observed effects can be attributed to the variable being tested. In synthetic procedures, key controlled variables include:

Temperature: Reactions are often conducted at specific temperatures (e.g., reflux, room temperature, or cooled) to control reaction rates and product formation.

Reaction Time: The duration of the reaction is monitored to ensure completion or to isolate intermediates. researchgate.net

Catalyst: The presence, absence, and concentration of catalysts are controlled as they can significantly influence reaction pathways and yields. bepls.com

Solvent: The choice of solvent is critical as it can affect reactant solubility and reaction mechanisms. researchgate.net

Reactant Concentration: The molar ratios of starting materials are precisely controlled to drive the reaction towards the desired product.

In biological assays, controlled variables include the concentration of the test compound, incubation time, temperature, and the use of positive and negative controls. researchgate.netmdpi.com For instance, in antimicrobial testing, a negative control (e.g., DMSO solvent) and a positive control (a known antibiotic like ampicillin or gentamicin) are used to validate the experimental results. researchgate.netmdpi.com

Optimization Techniques

Optimization is a key aspect of research involving this compound, particularly in the synthesis of its derivatives for drug discovery. nih.govglobalresearchonline.net This often involves a lead optimization process where the core structure is chemically modified to enhance biological activity or other desirable properties. nih.gov

Synthetic methods are also subject to optimization to improve yields, reduce reaction times, and enhance environmental friendliness ("green chemistry"). bepls.com Techniques employed include:

Microwave-assisted synthesis: This method can accelerate reaction rates and improve yields. bepls.com

Use of green catalysts and solvents: Employing eco-friendly catalysts like DABCO or solvents such as PEG-400 minimizes environmental impact. bepls.com

Multi-component single-pot reactions: These reactions improve efficiency by combining several steps into one, reducing waste and simplifying procedures. bepls.com

The table below illustrates an example of reaction condition optimization for the synthesis of pyrazole-based thiazole derivatives. researchgate.net

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Piperidine | Ethanol (B145695) | 10-12 | 60-65 |

| 2 | NaOH | Ethanol | 8-10 | 65-70 |

| 3 | KOH | Ethanol | 6-8 | 70-75 |

| 4 | K2CO3 | Ethanol | 4-5 | 80-85 |

| 5 | K2CO3 | Methanol (B129727) | 6-7 | 70-72 |

| 6 | K2CO3 | Dichloromethane | 10-12 | 50-55 |

This table demonstrates the optimization of catalyst and solvent for a chemical synthesis, showing that K2CO3 in Ethanol provided the best yield in the shortest time.

Data Collection Methods

The characterization and evaluation of this compound and its derivatives rely on a combination of spectroscopic and biological data collection methods.

Spectroscopic Data Acquisition

Spectroscopic techniques are essential for confirming the chemical structure and purity of synthesized compounds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are routinely used to elucidate the molecular structure. For thiazole derivatives, the chemical shift of protons on the thiazole ring is typically observed between 7.27 and 8.77 ppm, confirming the aromatic nature of the ring. nih.govanalis.com.my Advanced 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural details for more complex molecules. ipb.pt

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. nih.govresearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, confirming the elemental composition. nih.gov

The following table summarizes typical spectroscopic data used to characterize a thiazole derivative. mdpi.com

| Technique | Compound | Key Data Points |

| IR (KBr) νₘₐₓ cm⁻¹ | 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one | 3430 (NH), 2928 (sp³ C-H), 1636 (C=O), 1560 (C=N) |

| ¹H-NMR (DMSO-d₆) δ ppm | 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one | 2.07 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 3.37 (s, 3H, CH₃), 5.68 (s, 2H, pyrimidine-H and thiazole-H), 12.24 (s, 1H, NH) |

| MS m/z (%) | 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one | 292 (M⁺, 100), 284 (59), 277 (23), 265 (21), 256 (63) |

Biological Assay Protocols

To assess the pharmacological potential of this compound derivatives, various in vitro biological assays are employed.

Antimicrobial Activity Assays: The antimicrobial properties are commonly evaluated using methods like the agar well diffusion or broth microdilution technique. researchgate.netnih.gov In the agar diffusion method, the diameter of the inhibition zone around a well containing the test compound is measured to determine its activity against specific microorganisms. researchgate.netmdpi.com The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible microbial growth. nih.govmdpi.com

Cytotoxicity Assays (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines. springernature.comabcam.com Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells. springernature.comabcam.com The IC₅₀ value, the concentration of a compound that inhibits 50% of cell growth, is a key metric derived from this assay. acs.orgdoaj.org

The table below outlines a general protocol for an MTT cytotoxicity assay. thermofisher.comprotocols.io

| Step | Procedure |

| 1. Cell Seeding | Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours. |

| 2. Compound Treatment | Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours). |

| 3. MTT Addition | Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation. |

| 4. Solubilization | Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. |

| 5. Measurement | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. |

Data Analysis Approaches

The final step in the research process involves the analysis and interpretation of the collected data.

Spectroscopic Data Analysis: Data from NMR, IR, and MS are collectively analyzed to confirm that the synthesized compound has the intended chemical structure. nih.govnih.gov

Biological Activity Analysis: For antimicrobial assays, the diameters of inhibition zones are measured, and MIC values are calculated. mdpi.com In cytotoxicity studies, absorbance data from the MTT assay are used to generate dose-response curves and calculate IC₅₀ values. abcam.comacs.org These values are often compared to those of standard drugs to determine the relative potency of the new compounds. doaj.orgacs.org